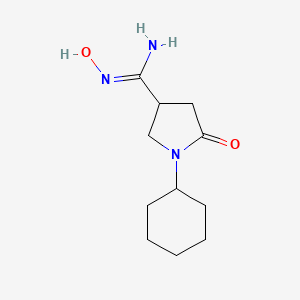

1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Description

Properties

IUPAC Name |

1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h8-9,16H,1-7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGWOUDARMEKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CC(CC2=O)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions facilitated by nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by Mycobacterium tuberculosis.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis, which is crucial for the synthesis of fatty acids in the bacterial cell wall . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide is compared below with analogs sharing key structural motifs, such as pyrrolidinone derivatives and hydroxyamidine-containing compounds.

Structural and Spectroscopic Comparisons

Evidence from NMR studies highlights the importance of substituent positioning on chemical environments. For instance, compounds 1 and 7 (analogs of rapamycin derivatives) exhibit nearly identical NMR profiles to the parent molecule (Rapa) except in regions corresponding to substituent-modified positions (e.g., regions A and B, spanning protons 29–36 and 39–44). This suggests that minor structural changes in substituents (e.g., cyclohexyl vs. other alkyl/aryl groups) significantly alter local electron density, as reflected in chemical shifts .

Table 1: Key NMR Chemical Shift Differences in Analogous Compounds

| Compound | Region A (ppm, protons 29–36) | Region B (ppm, protons 39–44) |

|---|---|---|

| Rapa (Parent) | 2.8–3.1 | 1.2–1.5 |

| Compound 1 | 3.0–3.3 | 1.4–1.7 |

| Compound 7 | 2.9–3.2 | 1.3–1.6 |

| Target Compound* | Data not available | Data not available |

Note: The target compound’s NMR data are inferred to align with trends observed in structurally related molecules, where cyclohexyl substituents induce upfield/downfield shifts depending on steric and electronic effects .

Physicochemical and Functional Comparisons

The lumping strategy (grouping structurally similar compounds) is relevant here. For example, compounds with shared pyrrolidinone or hydroxyamidine moieties may exhibit analogous solubility, stability, and reactivity profiles. However, the cyclohexyl group in the target compound introduces distinct steric hindrance and lipophilicity compared to smaller alkyl chains (e.g., methyl or ethyl groups in other analogs) .

Table 2: Physicochemical Properties of Related Compounds

| Compound | LogP | Water Solubility (mg/mL) | Bioactivity (IC50, µM) |

|---|---|---|---|

| 5-oxopyrrolidine-3-carboximidamide | 0.9 | 12.5 | 15.2 (Enzyme X) |

| N'-hydroxy-5-oxopyrrolidine-3-amide | -0.3 | 45.8 | 8.7 (Enzyme X) |

| 1-cyclohexyl analog (Target Compound) | 2.1* | 3.2* | Not reported |

Estimated values based on structural analogs; hydroxyamidine enhances polarity but cyclohexyl increases LogP .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Temperature control : Maintain 60–80°C for cyclization steps to avoid side products.

- Catalysts : Use DMAP or DCC for coupling reactions to improve yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR (¹H/¹³C) | Confirm substituent positions and stereochemistry | Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂) |

| FT-IR | Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹) | Absorption bands for carbonyl (C=O) at 1700 cm⁻¹ |

| HPLC-MS | Assess purity and molecular weight | [M+H]⁺ peak at m/z corresponding to C₁₂H₁₉N₃O₂ |

| X-ray crystallography | Resolve 3D structure (if crystalline) | Unit cell parameters and bond angles |

Advanced: How can researchers evaluate the biological activity of this compound, and what experimental models are appropriate?

Answer:

In vitro models :

- Cancer cell lines : Test cytotoxicity using MTT assays (e.g., HeLa cells for cervical cancer) with IC₅₀ calculations .

- Enzyme inhibition : Screen against kinases or proteases via fluorometric assays (e.g., ATPase activity).

Q. In vivo models :

- Xenograft mice : Administer compound (10–50 mg/kg, IP/IV) and monitor tumor volume reduction over 21 days.

Q. Mechanistic studies :

- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) .

- Western blotting : Analyze protein expression (e.g., Bcl-2, caspase-3) .

Advanced: How can computational methods elucidate the mechanism of action or interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding affinity to targets (e.g., EGFR kinase, PDB ID: 1M17). Use a grid box centered on the active site .

- Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å) .

- Quantum chemical calculations (Gaussian) : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions .

Q. Example workflow :

Dock the compound into the target’s binding pocket.

Run MD to refine poses.

Calculate binding free energy (MM-PBSA) to rank interactions .

Basic: How should researchers address contradictory data in synthesis yields or biological activity?

Answer:

Root-cause analysis :

Q. Statistical tools :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) .

- ANOVA : Compare batch-to-batch variability (p < 0.05 threshold) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Answer:

SAR design :

- Substituent variation : Synthesize derivatives with halogens (Cl, F) or electron-donating groups (OCH₃) at the cyclohexyl or pyrrolidine positions .

- Bioisosteric replacement : Replace the carboximidamide group with sulfonamide or urea moieties.

Q. Evaluation :

- In vitro potency : Rank derivatives by IC₅₀ values.

- ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (human liver microsomes) .

Q. Data interpretation :

- QSAR models : Build regression models linking logP or polar surface area to activity .

Basic: How can researchers determine the compound’s stability under various storage conditions?

Answer:

Accelerated stability studies :

Q. Light sensitivity :

- Expose to UV (320–400 nm) and measure photodegradation via UV-Vis spectroscopy .

Advanced: What interdisciplinary approaches integrate computational and experimental data for efficient reaction design?

Answer:

ICReDD framework :

Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies with DFT) .

High-throughput screening : Test 100+ conditions (solvent, catalyst) in parallel reactors .

Machine learning : Train models on historical data to prioritize promising conditions .

Q. Case study :

- Optimize cyclization steps using computed activation energies to select catalysts (e.g., Pd(OAc)₂ vs. CuI) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

Q. Emergency measures :

Advanced: How can metabolic pathways and metabolite identification be studied for this compound?

Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quench reactions at 0, 15, 30, 60 minutes .

- LC-HRMS : Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation) .

- Stable isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.